molecular formula C14H13NO3 B1612294 Methyl 5-(3-methoxyphenyl)nicotinate CAS No. 97000-24-3

Methyl 5-(3-methoxyphenyl)nicotinate

Cat. No.: B1612294
CAS No.: 97000-24-3
M. Wt: 243.26 g/mol
InChI Key: XIHHVNOLKZCWEN-UHFFFAOYSA-N
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Description

Methyl 5-(3-methoxyphenyl)nicotinate is a nicotinic acid derivative featuring a methoxyphenyl substituent at the 5-position of the pyridine ring and a methyl ester group at the carboxylate position. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and chemical research. Hydrolysis steps involving NaOH in methanol/THF mixtures may also be employed for functional group interconversion, as seen in structurally similar compounds .

Properties

IUPAC Name

methyl 5-(3-methoxyphenyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-13-5-3-4-10(7-13)11-6-12(9-15-8-11)14(16)18-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHHVNOLKZCWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602424
Record name Methyl 5-(3-methoxyphenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97000-24-3
Record name Methyl 5-(3-methoxyphenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparative Analysis with Similar Nicotinate Esters

Structural and Substituent Variations

The methoxyphenyl group at the 5-position distinguishes Methyl 5-(3-methoxyphenyl)nicotinate from other nicotinate esters. Key structural analogs include:

  • Methyl nicotinate : Lacks aromatic substituents, offering a baseline for hydrolysis and penetration studies.
  • Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate (CAS 303146-40-9): Features a cyano group and 2-methoxyphenoxy substituent, altering steric and electronic properties .
Table 1: Structural Comparison of Nicotinate Esters
Compound Name Substituent Position(s) Key Functional Groups CAS Number
Methyl nicotinate None Methyl ester 13108-19-5
This compound 5-position 3-Methoxyphenyl, methyl ester Not explicitly listed
Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate 2-, 5-, 6-positions Cyano, 2-methoxyphenoxy, methyl 303146-40-9
Methyl 6-(3-methoxyphenyl)-2-methylnicotinate 2-, 6-positions 3-Methoxyphenyl, methyl 1432266-44-8

Physicochemical and Metabolic Stability

Nicotinate esters exhibit variable hydrolysis rates influenced by substituents. Evidence from human serum albumin (HSA)-catalyzed hydrolysis studies reveals:

  • Methyl nicotinate : Slow hydrolysis (half-life >95 hours) due to minimal steric hindrance .
  • 2-Butoxyethyl nicotinate : Rapid hydrolysis (half-life <15 minutes) due to the bulky alkoxy group increasing ester lability .
  • This compound : Predicted intermediate stability. The 3-methoxyphenyl group may introduce moderate steric hindrance, slowing hydrolysis compared to unsubstituted methyl nicotinate but faster than highly branched analogs.
Table 2: Hydrolysis Half-Lives of Nicotinate Esters
Compound Name Half-Life (pH 7.4, 37°C) Key Factor Affecting Stability Reference
Methyl nicotinate >95 hours Minimal steric hindrance
2-Butoxyethyl nicotinate <15 minutes Bulky alkoxy group
This compound (predicted) ~24–48 hours Moderate steric hindrance Inferred
Table 3: Skin Penetration Efficacy of Nicotinate Esters
Compound Name Relative Erythema Induction Key Penetration Factor Reference
Methyl nicotinate Low High polarity
Hexyl nicotinate High High lipophilicity
This compound (predicted) Moderate Balanced lipophilicity Inferred

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